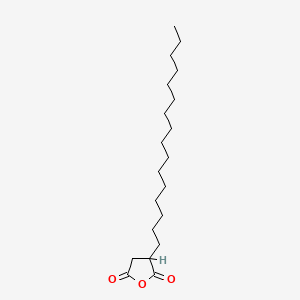

Hexadecylsuccinic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hexadecyloxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19(21)23-20(18)22/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBHWGRJHHNAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00884044 | |

| Record name | 3-Hexadecyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4200-91-3 | |

| Record name | Hexadecylsuccinic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4200-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, 3-hexadecyldihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004200913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4200-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3-hexadecyldihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexadecyldihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hexadecyldihydrofuran-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermal Stability & Decomposition Kinetics of Hexadecylsuccinic Anhydride (HDSA)

A Technical Guide for Drug Development & Material Science

Executive Summary

Hexadecylsuccinic anhydride (HDSA) is a critical lipophilic modifier used to alter the pharmacokinetic profiles of peptides, proteins, and hydrogels. By grafting a C16 (hexadecyl) chain onto hydrophilic payloads, HDSA facilitates albumin binding, extends half-life, and enables membrane permeation. However, its cyclic anhydride moiety is thermodynamically unstable in the presence of protic solvents and susceptible to ring-opening degradation.

This guide provides a rigorous analysis of HDSA’s thermal and chemical stability boundaries. It is designed for formulation scientists requiring precise operational limits for sterilization, lyophilization, and storage.

Chemical Identity & Physicochemical Baseline

Before analyzing stability, we must establish the baseline properties of the pure compound. Deviations from these values often indicate prior hydrolysis or oligomerization.

| Property | Value | Relevance to Stability |

| IUPAC Name | 3-hexadecyldihydrofuran-2,5-dione | Core structure defines reactivity. |

| CAS Number | 4200-91-3 (Saturated) | Verification key for regulatory filing. |

| Molecular Weight | 324.5 g/mol | Baseline for gravimetric analysis. |

| Melting Point | 62–66 °C | Critical: Processing above this temp creates a liquid phase, accelerating hydrolysis if moisture is present. |

| Boiling Point | ~410 °C (Extrapolated) | Theoretical only; decomposition occurs prior to boiling. |

| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water (reacts). |

Thermal Stability Profile

The thermal degradation of HDSA is bimodal: it is highly stable against pure thermal stress (heat alone) but extremely labile to thermo-hydrolytic stress (heat + moisture).

2.1 Thermogravimetric Analysis (TGA) Interpretation

Based on homologous alkylsuccinic anhydride (ASA) data, the thermal decomposition profile of HDSA follows three distinct stages.

-

Stage I: Volatilization of Impurities (40°C – 100°C)

-

Observation: Minor mass loss (<1%).

-

Cause: Evaporation of residual solvents (e.g., hexane, toluene) or free moisture.

-

Implication: Mass loss here indicates poor drying post-synthesis, not HDSA degradation.

-

-

Stage II: Stability Plateau (100°C – 220°C)

-

Observation: Zero mass loss.

-

Status:The Safe Processing Window.

-

Insight: The succinic ring is robust. Sterilization cycles (e.g., 121°C for 20 mins) are thermally permissible only if the system is anhydrous.

-

-

Stage III: Pyrolytic Decomposition (>250°C)

2.2 Decomposition Mechanisms

Understanding the mechanism allows for the design of specific inhibitors and storage protocols.

Mechanism A: Hydrolysis (The Primary Threat) This is the dominant degradation pathway in pharmaceutical environments. It is autocatalytic; the product (Hexadecylsuccinic acid) is a carboxylic acid that can protonate the anhydride oxygen, rendering the carbonyl carbon more electrophilic to further water attack.

Mechanism B: Thermal Decarboxylation At temperatures exceeding 250°C, the anhydride ring undergoes cleavage. This is rarely seen in drug development but is relevant during raw material manufacturing (distillation).

Figure 1: The dual degradation pathways of HDSA. Hydrolysis is the primary risk during storage and formulation.

Applications in Drug Development

HDSA is primarily used as a half-life extender . By reacting the anhydride with amine groups (N-terminus or Lysine residues) on a peptide, the hydrophobic C16 chain binds to Human Serum Albumin (HSA) in the bloodstream, protecting the peptide from renal clearance.

Critical Formulation Parameters:

-

Reaction pH: The acylation reaction competes with hydrolysis.

-

Optimal pH: 8.0 – 9.0 (Favors amine nucleophile over water).

-

Risk:[2] At pH > 10, hydrolysis of the anhydride becomes instantaneous.

-

-

Solvent Choice: HDSA must be dissolved in an anhydrous organic solvent (DMSO, DMF, or Dioxane) before addition to the aqueous protein buffer.

Experimental Protocols

These protocols are designed to validate the quality of HDSA raw material and monitor its stability in formulation.

Protocol 4.1: Hydrolytic Degradation Assessment via 1H-NMR

Why: Melting point is not sensitive enough to detect 1-5% hydrolysis. NMR provides a quantitative molar ratio of Active Anhydride vs. Inactive Acid.

Materials:

-

Deuterated Chloroform (CDCl3) or DMSO-d6 (must be dry).

-

HDSA Sample (~10 mg).

Method:

-

Dissolve HDSA in CDCl3.

-

Acquire 1H-NMR spectrum (16 scans min).

-

Analysis:

-

Anhydride Signal: Look for the succinic ring protons (multiplets) around 2.6 – 3.2 ppm .

-

Acid Signal: Hydrolysis shifts these protons slightly upfield and may show a broad carboxylic acid peak >10 ppm (solvent dependent).

-

Calculation: Integration Ratio = (Integral of Anhydride CH2) / (Integral of Acid CH2 + Integral of Anhydride CH2).

-

Protocol 4.2: Thermal Stress Testing (TGA)

Why: To determine the maximum safe drying temperature for lyophilized powders containing HDSA-modified conjugates.

Method:

-

Instrument: TGA (e.g., TA Instruments Q500).

-

Purge Gas: Nitrogen (40 mL/min) to eliminate oxidation artifacts.

-

Ramp: 10°C/min from 25°C to 500°C.

-

Data Extraction:

-

Determine

(Temperature at 5% weight loss). -

If

, the sample contains significant volatiles or moisture.

-

Figure 2: Quality Control Workflow for validating HDSA integrity prior to synthesis.

Handling & Storage Systems

To maintain the "Self-Validating" integrity of your stock, adopt the following storage hierarchy:

-

Primary Barrier: Glass amber vials with Teflon-lined caps. Plastics (PE/PP) are permeable to moisture over months.

-

Atmosphere: Argon or Nitrogen overlay is mandatory after every use.

-

Temperature: Store at 2–8°C. While thermally stable at RT, cold storage slows the kinetic rate of hydrolysis from trace moisture ingress.

-

Desiccation: Store vials inside a secondary container (desiccator) with active silica gel or Drierite.

Self-Validation Check: If the white crystalline powder turns into a sticky, amorphous mass or clumps significantly, the container seal has failed, and hydrolysis has occurred. Re-test via NMR.

References

-

PubChem. (2025).[4] 2,5-Furandione, 3-hexadecyldihydro- (Compound Summary). National Library of Medicine. Link

-

Broadview Technologies. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Link

-

Merck Millipore. (2025). Dodecenylsuccinic anhydride (ASA) Safety Data Sheet. (Used for homologous series stability data). Link

-

National Institutes of Health (NIH). (2023). Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels. (Application context for peptide modification). Link

-

MDPI. (2022). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Polymers. Link

Sources

An In-Depth Technical Guide to the Environmental Fate and Degradation of Hexadecylsuccinic Anhydride

Introduction

Hexadecylsuccinic anhydride (HDSA) is a chemical compound of significant industrial interest, utilized in a variety of applications including the modification of polymers, as a sizing agent in the paper industry, and as a component in the formulation of coatings and surfactants.[1][2] Its molecular structure, characterized by a long hydrophobic hexadecyl (C16) alkyl chain and a reactive succinic anhydride functional group, imparts unique physicochemical properties that are advantageous in these applications. However, the very properties that make HDSA a versatile industrial chemical also necessitate a thorough understanding of its environmental fate and degradation to ensure its safe and sustainable use.

This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of this compound. It is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of the environmental behavior of this compound. This document will delve into the critical abiotic and biotic degradation pathways of HDSA, its potential for environmental distribution, and its ecotoxicological profile. Furthermore, it will outline established methodologies for assessing its environmental impact, thereby providing a robust framework for environmental risk assessment.

Physicochemical Properties and their Influence on Environmental Fate

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. In the case of this compound, the interplay between its long alkyl chain and the reactive anhydride ring dictates its distribution and persistence in various environmental compartments.

| Property | Value/Description | Implication for Environmental Fate |

| Molecular Formula | C20H36O3[1] | Provides the basis for calculating molecular weight and elemental composition. |

| Molecular Weight | 324.5 g/mol [3] | Influences properties such as volatility and diffusion. |

| Physical State | Solid at room temperature[1] | Affects its handling and initial dispersion in the environment. |

| Water Solubility | Limited; decomposes in contact with water[1] | Low water solubility suggests partitioning to solid matrices like soil and sediment. Rapid hydrolysis is a primary degradation pathway. |

| Solubility in Organic Solvents | Soluble in organic solvents such as toluene and benzene[1] | This property is relevant for industrial applications and potential co-solvent effects on its environmental transport. |

| Vapor Pressure | Low (expected due to high molecular weight and solid state) | Indicates that volatilization from water or soil surfaces is not a significant environmental transport pathway. |

| Octanol-Water Partition Coefficient (Log Kow) | High (estimated) | The long C16 alkyl chain confers high hydrophobicity, suggesting a strong tendency to bioaccumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment. |

Abiotic Degradation: The Central Role of Hydrolysis

The most significant abiotic degradation process for this compound in the environment is hydrolysis. The anhydride functional group is susceptible to nucleophilic attack by water, leading to the opening of the anhydride ring and the formation of hexadecylsuccinic acid.

The rate of hydrolysis is influenced by pH and temperature. Generally, the rate is faster at higher pH values due to the increased concentration of the hydroxide ion (OH-), a stronger nucleophile than water. Increased temperature also accelerates the reaction rate.

Caption: Abiotic degradation of HDSA via hydrolysis.

Biodegradation: A Two-Stage Process

Following the initial abiotic hydrolysis to hexadecylsuccinic acid, the resulting dicarboxylic acid is amenable to microbial degradation. The biodegradation of this molecule is anticipated to proceed in a two-stage manner: degradation of the succinic acid moiety and the breakdown of the long hexadecyl alkyl chain.

Degradation of the Succinic Acid Moiety

Succinic acid is a common metabolic intermediate in the Krebs cycle (citric acid cycle) and is readily biodegradable by a wide range of microorganisms under both aerobic and anaerobic conditions. Therefore, the succinate portion of hexadecylsuccinic acid is expected to be rapidly mineralized to carbon dioxide and water.

Degradation of the Hexadecyl Chain

The biodegradation of the long C16 alkyl chain is the rate-limiting step in the overall mineralization of the molecule. The mechanisms for the microbial degradation of long-chain alkanes are well-established.

-

Aerobic Degradation: Under aerobic conditions, the terminal methyl group of the hexadecyl chain is typically oxidized by monooxygenase enzymes to a primary alcohol. This is further oxidized to an aldehyde and then to a carboxylic acid (palmitic acid). The resulting fatty acid then undergoes β-oxidation, where two-carbon units are sequentially cleaved to produce acetyl-CoA, which enters central metabolic pathways.

-

Anaerobic Degradation: In the absence of oxygen, the degradation of long-chain alkanes is initiated by a different mechanism. Evidence from studies on the anaerobic biodegradation of alkanes suggests that the initial activation involves the addition of the alkane to fumarate, a reaction catalyzed by the enzyme alkylsuccinate synthase.[6][7] This process forms an alkylsuccinate derivative. While HDSA is already a succinate derivative, the degradation of its hexadecyl chain could potentially follow a similar pathway after initial enzymatic modifications. A study on the methanogenic biodegradation of n-octacosane (C28) identified the presence of long-chain α,ω-dicarboxylic acids as metabolites, suggesting that terminal oxidation at both ends of the alkyl chain can occur.[6][8]

Caption: Proposed environmental degradation pathway of HDSA.

Environmental Distribution and Partitioning

The partitioning of this compound and its hydrolysis product, hexadecylsuccinic acid, in the environment is largely dictated by their high hydrophobicity. The long hexadecyl chain results in a high octanol-water partition coefficient (Kow), leading to a strong affinity for organic matter.

Consequently, if released into an aquatic environment, HDSA and its diacid are expected to rapidly partition from the water column to suspended solids, sediment, and biota. In terrestrial environments, these compounds will be strongly adsorbed to soil organic matter.[9] This strong adsorption will limit their mobility in soil and reduce the potential for leaching into groundwater. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for quantifying this partitioning behavior.[9][10] While an experimentally determined Koc for HDSA is not available, its high hydrophobicity suggests a very high Koc value, indicating low mobility in soil.[9]

Ecotoxicological Profile

The ecotoxicity of this compound and its degradation products is a critical aspect of its environmental risk assessment. Direct ecotoxicological data for HDSA is scarce. However, information on related compounds can provide an initial assessment.

A safety data sheet for tetrapropenyl succinic anhydride provides the following data:

-

Fish (Oncorhynchus mykiss): LC50 > 100 mg/L (96 hours)

-

Aquatic Invertebrates (Daphnia magna): EC50 > 100 mg/L

-

Algae (Selenastrum capricornutum): EC50 = 110 mg/L (96 hours)

These values suggest that this related compound has a relatively low acute toxicity to aquatic organisms. However, it is important to note that the long alkyl chain of HDSA could lead to chronic toxicity and bioaccumulation potential, which are not captured by acute toxicity tests.

Succinic anhydride itself is classified as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[11] It is also known to be an irritant to the eyes and respiratory system.[11][12]

Experimental Protocols for Environmental Fate Assessment

To definitively determine the environmental fate of this compound, a suite of standardized laboratory tests should be conducted. The following protocols, based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD), are recommended.[13][14]

Protocol 1: Hydrolysis as a Function of pH

Objective: To determine the rate of hydrolysis of this compound at different pH values representative of environmental conditions.

Methodology (based on OECD Guideline 111):

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a known concentration of this compound to each buffer solution in a temperature-controlled reaction vessel (e.g., 25°C). Due to its low water solubility, a co-solvent may be necessary, but its concentration should be minimized.

-

Sampling: At predetermined time intervals, withdraw aliquots from each reaction vessel.

-

Analysis: Immediately analyze the samples for the concentration of the parent this compound and the formation of the hydrolysis product, hexadecylsuccinic acid. High-performance liquid chromatography (HPLC) with mass spectrometry (MS) or a suitable detector is the recommended analytical technique.

-

Data Analysis: Plot the concentration of this compound versus time for each pH. Determine the pseudo-first-order rate constant (k) and the half-life (t½) for hydrolysis at each pH.

Protocol 2: Ready Biodegradability

Objective: To assess the potential for rapid and complete biodegradation of this compound and its hydrolysis product in an aerobic aqueous medium.

Methodology (based on OECD Guideline 301 series, e.g., 301B - CO₂ Evolution Test):

-

Inoculum: Use an inoculum from a source rich in diverse microorganisms, such as the effluent from a wastewater treatment plant.

-

Test Setup: Prepare sealed test flasks containing a defined mineral medium, the inoculum, and the test substance (hexadecylsuccinic acid, as HDSA will rapidly hydrolyze) as the sole source of organic carbon.

-

Controls: Include a blank control (inoculum only), a reference control (with a readily biodegradable substance like sodium benzoate), and a toxicity control (test substance plus the reference substance).

-

Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous shaking.

-

Measurement of CO₂ Evolution: Periodically measure the amount of carbon dioxide produced in each flask. This can be done by trapping the CO₂ in a barium hydroxide or sodium hydroxide solution and titrating the remaining hydroxide, or by using a CO₂ analyzer.

-

Data Analysis: Calculate the percentage of theoretical CO₂ production (ThCO₂) for the test substance over the 28-day test period. A substance is considered readily biodegradable if it reaches >60% of ThCO₂ within a 10-day window during the 28-day test.

Protocol 3: Soil Adsorption/Desorption

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of hexadecylsuccinic acid.

Methodology (based on OECD Guideline 106):

-

Soil Selection: Select a range of well-characterized soils with varying organic carbon content, pH, and texture.

-

Preliminary Test: Conduct a preliminary test to determine the appropriate soil-to-solution ratio, equilibration time, and analytical method.

-

Batch Equilibrium: Add a known concentration of hexadecylsuccinic acid in a calcium chloride solution to replicate soil samples. Agitate the samples at a constant temperature until equilibrium is reached.

-

Phase Separation: Separate the solid and aqueous phases by centrifugation.

-

Analysis: Analyze the concentration of hexadecylsuccinic acid remaining in the aqueous phase using a suitable analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate the amount of substance adsorbed to the soil by difference. Determine the soil-water distribution coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain the Koc.

Analytical Methodologies for Environmental Monitoring

The accurate quantification of this compound and its primary degradation product, hexadecylsuccinic acid, in complex environmental matrices is crucial for exposure assessment. Given the physicochemical properties of these compounds, specific analytical approaches are required.

-

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is a suitable technique for extracting and concentrating HDSA and hexadecylsuccinic acid from water samples.

-

Soil and Sediment Samples: Pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) with an appropriate organic solvent can be used to extract the analytes from solid matrices. A clean-up step, such as dispersive solid-phase extraction (dSPE), may be necessary to remove interfering matrix components.[15]

-

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and polar nature of hexadecylsuccinic acid, derivatization is required to convert it into a more volatile and thermally stable derivative prior to GC-MS analysis.[16][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC coupled with tandem mass spectrometry is the preferred method for the direct analysis of hexadecylsuccinic acid in environmental extracts without the need for derivatization.[18][19] This technique offers high sensitivity and selectivity.

-

Conclusion

This compound is a chemical with a dual nature. Its long hydrophobic alkyl chain and reactive anhydride group provide its industrial utility but also define its environmental behavior. The primary abiotic degradation pathway for HDSA is rapid hydrolysis to hexadecylsuccinic acid. This dicarboxylic acid is then subject to microbial degradation, with the breakdown of the long alkyl chain being the rate-determining step. Due to its high hydrophobicity, HDSA and its hydrolysis product are expected to strongly adsorb to soil and sediment, limiting their mobility in the environment. While data on analogous compounds suggest low acute ecotoxicity, further studies are needed to fully characterize the potential for chronic effects and bioaccumulation.

A comprehensive environmental risk assessment of this compound requires the generation of specific experimental data on its hydrolysis and biodegradation rates, its partitioning behavior in soil and sediment, and its ecotoxicity. The standardized protocols and analytical methodologies outlined in this guide provide a robust framework for conducting such an assessment, ensuring a scientifically sound basis for the safe and sustainable use of this important industrial chemical.

References

-

Wikipedia. Alkenylsuccinic anhydrides. [Link]

-

Ymparisto.fi. Kemikaali. [Link]

-

SciSpace. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. [Link]

-

OECD. Guidelines for the Testing of Chemicals. [Link]

-

ResearchGate. Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. [Link]

-

PubChem. 2,5-Furandione, 3-hexadecyldihydro-. [Link]

-

SPI Supplies. Safety Data Sheet. [Link]

-

ResearchGate. Hydrolysis of Acetic Acid Anhydride: Reaction Rate Determination by pH-Stat Titration. [Link]

-

ACS Publications. Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. [Link]

-

PubMed. Methanogenic Paraffin Biodegradation: Alkylsuccinate Synthase Gene Quantification and Dicarboxylic Acid Production. [Link]

-

Polynt. Succinic anhydride Safety Data Sheet. [Link]

-

ChemSafetyPro.COM. Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]

-

PubMed. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes. [Link]

-

PubMed Central. Methanogenic Paraffin Biodegradation: Alkylsuccinate Synthase Gene Quantification and Dicarboxylic Acid Production. [Link]

-

ResearchGate. Analytical Methods for the Determination of Persistent Ingredients of Personal Care Products in Environmental Matrices. [Link]

-

US EPA. Adsorption coefficient relationships versus typical soil characteristics for different agrochemical classes. [Link]

-

PubMed. A review on various maleic anhydride antimicrobial polymers. [Link]

-

ECETOC. log KOC. [Link]

-

ResearchGate. (PDF) Maleic Anhydride Antimicrobial Polymers. [Link]

-

National Toxicology Program. OECD Test Guideline 425. [Link]

-

ResearchGate. Methanogenic Paraffin Biodegradation: Alkylsuccinate Synthase Gene Quantification and Dicarboxylic Acid Production. [Link]

-

Regulations.gov. Fate, Transport and Transformation Test Guidelines OPPTS 835.3215 Inherent Biodegradability. [Link]

-

PubMed. Biochemistry of microbial degradation of hexachlorocyclohexane and prospects for bioremediation. [Link]

-

ResearchGate. Specificity of High Resolution Analysis of Naphthenic Acids in Aqueous Environmental Matrices. [Link]

-

PubMed Central. Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota. [Link]

-

CDC. Acetic anhydride - IDLH. [Link]

-

PubMed. Methods for the analysis of endocrine disrupting chemicals in selected environmental matrixes. [Link]

-

ResearchGate. In silico model for predicting soil organic carbon normalized sorption coefficient (KOC) of organic chemicals. [Link]

-

Carl ROTH. Safety Data Sheet: Maleic anhydride. [Link]

-

Fitoterapia Brasil. OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CARCINOGENICITY STUDIES-CORRECTED TG 451. [Link]

-

Auxilife. OECD Chemical Testing Guidelines 2025 Updated. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry of Microbial Degradation of Hexachlorocyclohexane and Prospects for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kemikaali [wwwp.ymparisto.fi]

- 5. researchgate.net [researchgate.net]

- 6. Methanogenic Paraffin Biodegradation: Alkylsuccinate Synthase Gene Quantification and Dicarboxylic Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methanogenic Paraffin Biodegradation: Alkylsuccinate Synthase Gene Quantification and Dicarboxylic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. log KOC - ECETOC [ecetoc.org]

- 11. Analytical Methods in Environmental Chemistry Journal - Articles List [amecj.com]

- 12. broadview-tech.com [broadview-tech.com]

- 13. oecd.org [oecd.org]

- 14. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 15. Matrix effect-free analytical methods for determination of perfluorinated carboxylic acids in environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Methods for the analysis of endocrine disrupting chemicals in selected environmental matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Hexadecylsuccinic Anhydride (HDSA) in Medical Bioconjugation

Executive Technical Summary

Hexadecylsuccinic anhydride (HDSA), specifically the saturated C16-alkyl succinic anhydride (CAS 4200-91-3), serves as a critical reagent in the "lipidization" of peptide and protein therapeutics. Unlike simple fatty acid conjugation, HDSA introduces a hexadecyl chain via a succinic spacer, forming a stable amide bond with lysine residues.

This modification confers albumin-binding properties to the therapeutic, facilitating a "hitchhiking" mechanism that significantly extends plasma half-life by evading renal filtration and receptor-mediated clearance. While the resulting conjugate exhibits high biocompatibility and biodegradability, the HDSA reagent itself is a potent electrophile and irritant. Therefore, the medical viability of HDSA relies entirely on a self-validating conjugation and purification protocol that ensures complete removal of unreacted anhydride and hydrolysis byproducts.

Chemical Architecture & Reactivity

The Reagent: HDSA

HDSA is an amphiphilic molecule containing a hydrophobic C16 tail and a reactive cyclic anhydride head.

-

Chemical Name: n-Hexadecylsuccinic anhydride[1]

-

CAS Number: 4200-91-3 (Saturated); Note: CAS 32072-96-1 refers to the unsaturated Hexadecenyl analog, often used in industrial sizing but less preferred for stable medical formulations due to oxidation risks.

-

Reactivity: The anhydride ring undergoes nucleophilic attack by primary amines (e.g.,

-amino group of Lysine) under mild basic conditions (pH 8.0–9.0).

The Conjugate: N-ε-(Hexadecylsuccinyl)-L-Lysine

Upon reaction with a protein, the ring opens to form an amide bond and a free carboxylic acid. This introduces two key features:

-

Lipophilicity: The C16 chain anchors the protein to hydrophobic pockets on albumin.

-

Charge Modification: The conversion of a cationic lysine amine (

) to a neutral amide and a free carboxylate (

| Property | HDSA Reagent | HDSA-Protein Conjugate |

| State | Solid/Waxy Solid (Hydrophobic) | Soluble Colloid (Amphiphilic) |

| Reactivity | High (Electrophilic) | Stable (Amide bond) |

| Toxicity | Irritant (Skin/Eye), Cytotoxic | Biocompatible (Non-toxic at therapeutic doses) |

| Primary Risk | Hydrolysis to acid; Sensitization | Immunogenicity (if aggregates form) |

Mechanism of Action: The Albumin Hitchhiker Strategy

The primary medical application of HDSA is to extend the pharmacokinetic (PK) profile of short-lived peptides (e.g., insulin analogs, GLP-1 agonists).

Albumin Binding

Human Serum Albumin (HSA) possesses multiple high-affinity fatty acid binding sites (Sudlow sites). The C16 chain of the HDSA-modified protein inserts into these hydrophobic pockets.

-

Renal Evasion: The HSA-Drug complex (~70 kDa) exceeds the glomerular filtration threshold (~40-60 kDa), preventing rapid excretion.

-

Depot Effect: The reversible binding creates a circulating depot, releasing free active drug slowly over time.

Metabolic Fate & Biodegradability

Unlike PEGylation, which can lead to vacuolation due to non-biodegradable polymer accumulation, HDSA conjugates are fully metabolizable.

-

Proteolysis: Intracellular proteases degrade the protein backbone, releasing

- -

-Oxidation: The alkyl chain undergoes mitochondrial

-

TCA Cycle: The succinyl moiety enters the Tricarboxylic Acid (TCA) cycle as succinyl-CoA or succinate.

Experimental Protocol: Self-Validating Conjugation

Objective: Synthesize an HDSA-Protein conjugate with a defined Degree of Substitution (DS) while ensuring removal of toxic reactants.

Materials

-

Target Protein: 10 mg/mL in 0.1 M Sodium Bicarbonate (pH 8.5).

-

HDSA Stock: 100 mM in dry DMSO (Prepare fresh; anhydrides hydrolyze rapidly in water).

-

Quenching Buffer: 1 M Tris-HCl (pH 8.0).

Workflow

-

Titration: Add HDSA stock to the protein solution dropwise with varying molar excess (e.g., 2x, 5x, 10x relative to Lysine residues) while stirring.

-

Incubation: React for 2 hours at 4°C or Room Temperature. Note: Lower temperature preserves protein structure but slows reaction.

-

Quenching: Add Tris-HCl to a final concentration of 50 mM to scavenge unreacted anhydride.

-

Purification (Critical):

-

Step A: Dialysis against PBS (MWCO 10 kDa) to remove organic solvent and hydrolyzed hexadecylsuccinic acid.

-

Step B: Size Exclusion Chromatography (SEC) to remove aggregates.

-

-

Validation (QC):

-

TNBS Assay: Quantify free amines before and after reaction to calculate DS.

-

SDS-PAGE: Verify molecular weight shift (slight increase due to lipidation).

-

Visualization of Reaction Mechanism

Figure 1: Mechanism of HDSA conjugation and subsequent albumin binding. The competitive hydrolysis pathway necessitates the use of anhydrous solvents (DMSO) for the reagent stock.

Biocompatibility & Safety Assessment

Cytotoxicity Testing (In Vitro)

Before in vivo application, the conjugate must be tested for cytotoxicity to ensure no residual anhydride remains.

-

Assay: MTT or LDH release assay on relevant cell lines (e.g., HEK293, HepG2).

-

Control: Spiked Hexadecylsuccinic acid (hydrolysis product) to determine tolerance threshold.

-

Acceptance Criteria: Cell viability >90% at therapeutic concentrations.

Immunogenicity

Lipidization can mask epitopes, reducing immunogenicity, but aggregation can enhance it.

-

Risk: Formation of micellar aggregates if the lipid density is too high.

-

Mitigation: Optimize Degree of Substitution (DS). Usually, 1-2 lipid chains per protein are sufficient for albumin binding without inducing aggregation.

Biocompatibility Evaluation Workflow

Figure 2: Step-by-step workflow for evaluating HDSA-conjugate safety and efficacy. Note the critical feedback loop at the purification stage to ensure removal of toxic reactants.

References

-

Sigma-Aldrich. (n.d.).[2] this compound (CAS 4200-91-3) Product Information. Retrieved from

- Kurtzhals, P., et al. (1995). "Albumin binding of insulins acylated with fatty acids: characterization of the ligand-protein interaction and correlation between binding affinity and timing of the insulin effect in vivo." Biochemical Journal, 312(Pt 3), 725–731.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20055, Succinic anhydride. (General toxicity data for anhydride class). Retrieved from

- Zhang, X., et al. (2014). "Reversible protein modification with citraconic anhydride for improved peptide sequencing." Analytical Chemistry.

-

Broadview Technologies. (n.d.). Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols: Hexadecylsuccinic Anhydride for Polymer Surface Modification

Introduction: Engineering Surfaces at the Molecular Level

The functional interface of a polymer with its environment is dictated by its surface chemistry. Modifying this outermost layer allows for the enhancement of material properties without altering the bulk characteristics that make the polymer desirable.[1] This principle is the cornerstone of advanced material design in fields ranging from biomedical devices to high-performance coatings. Hexadecylsuccinic anhydride (HDSA) emerges as a potent and versatile reagent for this purpose. Its unique bifunctional structure, comprising a reactive anhydride ring and a long, 16-carbon aliphatic chain, enables the covalent grafting of hydrophobic moieties onto a variety of polymer substrates.

This guide provides a comprehensive overview of the principles, protocols, and characterization techniques for the surface modification of polymers using HDSA. It is designed for researchers, scientists, and drug development professionals seeking to rationally engineer polymer surfaces for enhanced hydrophobicity, biocompatibility, and tailored interfacial interactions.

Core Principle and Mechanism of HDSA Grafting

The efficacy of HDSA as a surface modifier lies in the nucleophilic acyl substitution reaction between its anhydride group and functional groups present on the polymer surface. The primary targets are hydroxyl (-OH) and primary/secondary amine (-NH₂) groups, which are common in many natural and synthetic polymers.

The Causality Behind the Reaction:

The reaction is driven by the high electrophilicity of the carbonyl carbons in the anhydride ring. A nucleophile on the polymer surface (e.g., the oxygen of a hydroxyl group) attacks one of these carbonyls. This leads to the opening of the five-membered anhydride ring. The result is a stable covalent bond—an ester in the case of a hydroxyl group or an amide for an amine group—that tethers the HDSA molecule to the surface. A key feature of this reaction is that for every anhydride ring that opens, one new carboxylic acid (-COOH) group is generated.[2][3] This introduces a new functionality that can be used for subsequent modifications or can influence the surface's pH-responsiveness.

The covalent attachment of the hexadecyl (C16) chain fundamentally alters the surface energy. The long, nonpolar alkyl chain imparts a significant hydrophobic character, transforming a once hydrophilic or moderately polar surface into a highly water-repellent one.[4][5][6]

Caption: Reaction mechanism of HDSA with a hydroxylated polymer surface.

Experimental Guide: From Preparation to Modification

A successful and reproducible surface modification protocol is built on meticulous preparation and controlled reaction conditions. The following sections provide a self-validating system for modifying polymer substrates with HDSA.

Part 1: Substrate Preparation (The Foundation of Success)

The presence of contaminants or an insufficient number of reactive sites on the polymer surface are primary points of failure. The goal of this stage is to present a clean, reactive surface for modification.

Step-by-Step Protocol:

-

Initial Cleaning: Sonicate the polymer substrate (e.g., film, membrane, or powder) in a suitable solvent like ethanol or isopropanol for 15-20 minutes to remove organic residues and processing aids.[7]

-

Rinsing: Thoroughly rinse the substrate with deionized water to remove the cleaning solvent.

-

Drying: Dry the polymer under a stream of inert gas (e.g., nitrogen or argon) and then in a vacuum oven at a temperature well below the polymer's glass transition temperature (Tg) for at least 2 hours to remove all traces of water and solvent.[7]

-

(Optional) Surface Activation: For polymers with low surface functionality (e.g., polypropylene, polyethylene), a surface activation step such as oxygen plasma treatment or corona discharge may be necessary. This introduces hydroxyl, carboxyl, or other oxygen-containing groups that can react with HDSA.[8]

Part 2: Solution-Phase HDSA Grafting Protocol

This protocol is suitable for most polymer formats, including films, powders, and porous scaffolds. The key to this process is maintaining an anhydrous environment to prevent the premature hydrolysis of HDSA.

Materials & Reagents:

-

Prepared Polymer Substrate

-

This compound (HDSA)

-

Anhydrous Solvent (e.g., Toluene, Dichloromethane (DCM), or Dimethyl Sulfoxide (DMSO))[4][7]

-

(Optional) Catalyst: 4-Dimethylaminopyridine (DMAP) or a mild Lewis acid.[9]

-

Inert Gas (Nitrogen or Argon)

-

Glass reaction vessel with a condenser and magnetic stirrer

Step-by-Step Methodology:

-

Setup: Place the dried polymer substrate into the reaction vessel. If using a powder, ensure it can be adequately suspended by stirring.

-

Solvent Addition: Add enough anhydrous solvent to fully immerse or suspend the polymer. Begin stirring under a positive pressure of inert gas.

-

Reagent Solution: In a separate flask, dissolve HDSA in the anhydrous solvent. A typical starting concentration is 0.1 M, but this should be optimized. The molar ratio of HDSA to estimated surface functional groups should be in large excess (e.g., 20:1) to drive the reaction to completion.

-

Catalyst Addition (Optional but Recommended): If using a catalyst like DMAP, add it to the HDSA solution (e.g., 0.1 molar equivalents relative to HDSA). DMAP is a highly effective acylation catalyst.[9]

-

Reaction Initiation: Transfer the HDSA solution to the reaction vessel containing the polymer.

-

Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-80°C for toluene) and let it react for 4-24 hours. The optimal time and temperature will depend on the polymer's reactivity and should be determined experimentally.[10]

-

Post-Reaction Purification: After the reaction period, cool the vessel to room temperature. Remove the polymer substrate and wash it extensively with fresh solvent (the same one used for the reaction) to remove any unreacted HDSA and the catalyst. This is a critical step to ensure that changes in surface properties are due to covalently bound HDSA.

-

Final Drying: Dry the modified polymer under vacuum to remove all residual solvent.

// Define nodes A [label="1. Substrate Preparation\n(Clean & Dry Polymer)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Reaction Setup\n(Polymer in Anhydrous Solvent\nunder Inert Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Prepare HDSA Solution\n(+ Optional Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="4. Initiate Reaction\n(Add HDSA solution to Polymer)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Controlled Heating & Stirring\n(e.g., 60°C, 12h)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Purification\n(Extensive washing with fresh solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Final Drying\n(Vacuum Oven)", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Modified Polymer Ready\nfor Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Define edges A -> B [color="#5F6368"]; B -> D [color="#5F6368"]; C -> D [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; }

Caption: Experimental workflow for solution-phase polymer modification.

Validation and Characterization: Confirming the Modification

Validation is a non-negotiable step to confirm the success and extent of the surface modification. A multi-technique approach provides the most robust evidence.

Water Contact Angle Goniometry

This is the primary and most direct method to assess the change in surface wettability.[11][12] A successful HDSA modification will result in a significant increase in the water contact angle, indicating a transition to a hydrophobic surface.[13][14]

| Polymer Substrate | Typical Contact Angle (Untreated) | Expected Contact Angle (HDSA-Modified) | Implication |

| Cellulose Film | 30° - 50° | > 100° | Significant increase in hydrophobicity |

| PLLA Scaffold | 70° - 80° | > 110° | Enhanced hydrophobicity |

| Plasma-treated PP | 40° - 60° | > 105° | Successful grafting onto activated surface |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides elemental and chemical state information from the top 5-10 nm of the material, making it ideal for verifying the chemical changes post-modification.[15][16][17]

Expected Spectral Changes:

-

Survey Scan: An increase in the Carbon (C) content and a decrease in the Oxygen (O) content relative to the unmodified polymer.

-

High-Resolution C1s Scan: The appearance of a new peak corresponding to the ester carbonyl group (O-C=O) at approximately 289.0 eV. A significant increase in the intensity of the aliphatic carbon (C-C/C-H) peak at ~285.0 eV due to the C16 chain.

-

High-Resolution O1s Scan: A shift in the oxygen environment, with new components corresponding to the ester (C-O-C=O ) and carboxylic acid (O =C-O H) groups.

| Functional Group | Typical Binding Energy (eV) |

| C-C / C-H | ~285.0 |

| C-O (Hydroxyl/Ether) | ~286.5 |

| C=O (Ketone/Anhydride) | ~288.0 |

| O-C=O (Ester/Carboxylic Acid) | ~289.0 |

Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR probes the vibrational modes of functional groups on the surface. It can confirm the formation of the new ester linkage and the consumption of the anhydride.

Key Spectral Features to Monitor:

-

Appearance of an Ester Carbonyl (C=O) Stretch: A strong peak around 1735-1740 cm⁻¹ .

-

Appearance of a Carboxylic Acid Carbonyl (C=O) Stretch: A broad peak around 1700-1725 cm⁻¹ .

-

Disappearance of Anhydride Peaks: The characteristic doublet for cyclic anhydrides around 1860 cm⁻¹ and 1780 cm⁻¹ should be absent after thorough washing.

// Nodes Start [label="HDSA-Modified Polymer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ContactAngle [label="Water Contact Angle\nGoniometry", fillcolor="#FBBC05", fontcolor="#202124"]; XPS [label="X-ray Photoelectron\nSpectroscopy (XPS)", fillcolor="#FBBC05", fontcolor="#202124"]; FTIR [label="ATR-FTIR\nSpectroscopy", fillcolor="#FBBC05", fontcolor="#202124"];

Result_CA [label="Result:\nIncreased Contact Angle?\n(>90°)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_XPS [label="Result:\nNew Ester Peak (C1s)?\nIncreased C/O Ratio?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Result_FTIR [label="Result:\nNew Ester Peak (~1740 cm⁻¹)?\nAnhydride Peaks Absent?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Success [label="Validation Successful:\nSurface is Hydrophobic\n& Covalently Modified", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Validation Failed:\nReview Protocol\n(Purity, Conditions, Cleaning)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> ContactAngle [label="Assess Wettability"]; Start -> XPS [label="Confirm Chemistry"]; Start -> FTIR [label="Verify Functional Groups"];

ContactAngle -> Result_CA; XPS -> Result_XPS; FTIR -> Result_FTIR;

Result_CA -> Success [label="Yes"]; Result_XPS -> Success [label="Yes"]; Result_FTIR -> Success [label="Yes"];

Result_CA -> Failure [label="No"]; Result_XPS -> Failure [label="No"]; Result_FTIR -> Failure [label="No"]; }

Caption: Workflow for the validation of HDSA surface modification.

Applications in Research and Development

The ability to precisely control surface hydrophobicity opens up numerous applications, particularly in the biomedical and pharmaceutical sectors.

-

Tissue Engineering: Creating hydrophobic domains on scaffolds to control protein adsorption and subsequent cell attachment and behavior. The surface can guide cell fate by presenting specific interfacial properties.

-

Drug Delivery: Modifying the surface of hydrophilic nanoparticles (e.g., made from polysaccharides) to improve the encapsulation efficiency and retention of lipophilic (hydrophobic) drugs.[18]

-

Biomedical Coatings: Developing water-repellent coatings for medical devices to reduce biofouling or control interactions with biological fluids.[19][20]

-

Specialty Membranes: Altering the surface energy of filtration membranes to prevent pore wetting or to achieve selective separation of polar and nonpolar substances.

References

- Title: Synthesis process of dodecenyl succinic anhydride Source: Google Patents URL

-

Title: Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction? Source: ACS Publications URL: [Link]

-

Title: Succinic Anhydride Modification Source: ResearchGate URL: [Link]

-

Title: Surface modification of polymers for medical applications Source: PubMed URL: [Link]

-

Title: Reaction of alkenylsuccinic anhydride (ASA) with the-OH groups of cellulosic surfaces Source: ResearchGate URL: [Link]

-

Title: Synthesis and characterization of ASA samples Source: Semantic Scholar URL: [Link]

-

Title: Polyisobutenyl Succinic Anhydrides and their derivatives: Synthesis, characterization and application in automotive and innovative fields. Source: ResearchGate URL: [Link]

-

Title: Surface Modification of Cellulose Nanocrystals with Succinic Anhydride Source: MDPI URL: [Link]

-

Title: Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review Source: PubMed URL: [Link]

-

Title: SUCCINIC ANHYDRIDE Source: Organic Syntheses URL: [Link]

-

Title: Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts Source: CORE URL: [Link]

-

Title: Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review Source: ResearchGate URL: [Link]

-

Title: Plasma-modified polymer surfaces: Characterization using XPS Source: ResearchGate URL: [Link]

-

Title: Effect of Temperatures on Modification of Alginate Hydrophobicity using Dodecenyl Succinic Anhydride Source: E3S Web of Conferences URL: [Link]

-

Title: Specialty Anhydride Applications: Spotlight on Succinic Anhydrides Source: Broadview Technologies, Inc. URL: [Link]

-

Title: Surface esterification of corn starch films: Reaction with dodecenyl succinic anhydride Source: ResearchGate URL: [Link]

-

Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL: [Link]

-

Title: Encapsulation of SAAP-148 in Octenyl Succinic Anhydride-Modified Hyaluronic Acid Nanogels for Treatment of Skin Wound Infections Source: MDPI URL: [Link]

-

Title: Hydrophobicities of poly(ε-caprolactone) oligomers functionalized with different succinic anhydrides Source: ResearchGate URL: [Link]

-

Title: Modification of Hydrophilic and Hydrophobic Surfaces Using an Ionic-Complementary Peptide Source: Semantic Scholar URL: [Link]

-

Title: Designing methacrylic anhydride-based hydrogels for 3D bioprinting Source: Frontiers in Bioengineering and Biotechnology URL: [Link]

-

Title: Surface Modification of Cellulose Nanocrystals with Succinic Anhydride Source: PubMed URL: [Link]

-

Title: XPS Analysis of Surface Modified Polymers Source: EAG Laboratories URL: [Link]

-

Title: Modification of polysaccharides with octenyl succinic anhydride (OSA): Reaction, effect on their functional properties and applications Source: PubMed URL: [Link]

-

Title: Acid to Ester - Common Conditions Source: University of Rochester Chemistry URL: [Link]

-

Title: Biomedical applications of maleic anhydride copolymers Source: ResearchGate URL: [Link]

-

Title: Anhydride in acidic conditions reacting with alcohol to synthesize ester Source: YouTube URL: [Link]

-

Title: The Role of a Succinyl Fluorescein-Succinic Anhydride Grafted Atactic Polypropylene on the Dynamic Mechanical Properties of Polypropylene/Polyamide-6 Blends at the Polypropylene Glass Transition Source: PubMed Central URL: [Link]

-

Title: Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops Source: PMC URL: [Link]

-

Title: Hydrophobicity, Hydrophilicity Source: Gelest, Inc. URL: [Link]

-

Title: Statistical Contact Angle Analyses with the High-Precision Drop Shape Analysis (HPDSA) Approach: Basic Principles and Applications Source: MDPI URL: [Link]

- Title: Polymer Surface Modification: Relevance to Adhesion Source: Google Books URL

-

Title: Modification of Hydrophilic and Hydrophobic Surfaces Using an Ionic-Complementary Peptide Source: ResearchGate URL: [Link]

-

Title: Surface-wetting characterization using contact-angle measurements Source: PubMed URL: [Link]

-

Title: Polymer surface chemistry: Characterization by XPS Source: ResearchGate URL: [Link]

Sources

- 1. Surface modification of polymers for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.fsu.edu [chem.fsu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. gelest.com [gelest.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. Surface Modification of Cellulose Nanocrystals with Succinic Anhydride | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Hydrophilic and Hydrophobic Surfaces: Features of Interaction with Liquid Drops - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. eag.com [eag.com]

- 17. researchgate.net [researchgate.net]

- 18. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. broadview-tech.com [broadview-tech.com]

Application Note: Hexadecylsuccinic Anhydride (HDSA) for Protein Lipidation and Half-Life Extension

Executive Summary

In the landscape of biotherapeutic development, rapid renal clearance remains a primary hurdle for peptide and small protein therapeutics. Hexadecylsuccinic anhydride (HDSA) offers a robust, chemical (non-enzymatic) solution to this challenge. By reacting with surface lysine residues, HDSA covalently attaches a C16 fatty acid chain to the protein.

This modification serves two critical functions:

-

Albumin Binding: The C16 tail binds non-covalently to Human Serum Albumin (HSA) in the bloodstream, effectively increasing the hydrodynamic radius of the therapeutic and shielding it from renal filtration and enzymatic degradation.

-

Charge Reversal: The ring-opening mechanism converts a positively charged amine (Lysine) into a neutral amide and a negatively charged carboxylate, potentially altering solubility and isoelectric point (pI).

This guide provides a rigorous, field-proven protocol for HDSA bioconjugation, moving beyond basic textbook theory to address the practical nuances of solubility, hydrolysis competition, and purification.

Scientific Foundation: The Mechanism of Action

The Chemistry of Aminolysis

HDSA is a cyclic anhydride. The bioconjugation reaction is an aminolysis , where a nucleophilic primary amine (protein N-terminus or Lysine

-

The Nucleophile: The amine must be unprotonated (

) to react. Since the pKa of the Lysine -

The Electrophile: The anhydride carbonyl is highly reactive but also susceptible to hydrolysis by water.

-

The Product: The ring opens to form a stable amide bond (linking the lipid tail) and generates a free carboxylic acid at the adjacent position.

Mechanism Diagram

The following diagram illustrates the competitive kinetics between the desired protein conjugation and the inevitable hydrolysis side-reaction.

Figure 1: Mechanistic pathway showing the competition between amine conjugation (green path) and hydrolysis (red dashed path).

Strategic Protocol Design

Before beginning bench work, three parameters must be optimized to ensure reproducibility.

Solvent Selection (The Hydrophobicity Trap)

HDSA is a lipid; it is insoluble in aqueous buffers. It must be dissolved in an organic co-solvent before addition to the protein.

-

Recommendation: Use anhydrous DMSO or DMF .

-

Why: These solvents are water-miscible. When the organic HDSA solution is added to the aqueous protein buffer, the HDSA must remain in solution long enough to react.

-

Caution: If the final organic concentration in the reaction exceeds 10-20%, protein denaturation may occur.

pH Buffering (The Reactivity Balance)

-

Target pH: 8.5 – 9.0.

-

The Logic: At pH 7.0, Lysines are almost entirely protonated (

) and unreactive. At pH 8.5, a small but sufficient fraction is unprotonated. Going higher (pH > 10) accelerates hydrolysis of the anhydride faster than it accelerates aminolysis. -

Buffer Choice: 0.1 M Sodium Bicarbonate (

) or Borate buffer. -

Forbidden:Do NOT use Tris, Glycine, or Histidine. These buffers contain primary amines that will scavenge the HDSA reagent.

Stoichiometry (The Molar Excess)

Due to hydrolysis, you cannot use a 1:1 ratio.

-

Starting Point: 10-fold to 20-fold molar excess of HDSA over protein.

-

Optimization: If the protein precipitates (over-lipidation), reduce to 5-fold. If conjugation yield is low, increase to 50-fold or perform sequential additions.

Step-by-Step Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9]

-

Protein: 1–5 mg/mL in PBS (buffer exchange required if Tris is present).

-

Reagent: this compound (Sigma/Merck).

-

Conjugation Buffer: 0.1 M

, pH 8.5. -

Solvent: Anhydrous DMSO.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

Workflow Diagram

Figure 2: Operational workflow for HDSA bioconjugation.

Detailed Procedure

1. Protein Preparation

Ensure the protein is in 0.1 M Sodium Bicarbonate, pH 8.5 .

-

Note: If the protein is lyophilized, dissolve directly in this buffer. If in PBS/Tris, perform a buffer exchange using a Zeba spin column or dialysis cassette.

-

Concentration: Target 2–5 mg/mL. Lower concentrations increase hydrolysis competition.

2. Reagent Preparation

Weigh out HDSA and dissolve in anhydrous DMSO to create a 10 mg/mL stock solution .

-

Critical: Prepare this immediately before use. Anhydrides degrade in DMSO if it contains trace moisture.

3. Conjugation Reaction

-

Calculate the volume of HDSA stock needed for a 10x molar excess .

-

While gently stirring the protein solution (magnetic stir bar or end-over-end rotation), add the HDSA/DMSO solution dropwise .

-

Why dropwise? A bolus addition creates a local cloud of hydrophobic reagent that precipitates immediately. Gradual addition allows the HDSA to disperse and react.

-

-

Ensure the final DMSO concentration is

. -

Incubate for 2 hours at Room Temperature or Overnight at 4°C .

4. Quenching

Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

-

Mechanism:[1][2][3][4] The primary amine in Tris reacts with any remaining anhydride, neutralizing it.

5. Purification (The Critical Bottleneck)

Do not rely solely on dialysis. The hydrolyzed byproduct (hexadecylsuccinic acid) is a fatty acid that forms micelles in aqueous buffer, which may not pass through dialysis membranes efficiently.

-

Method A (Preferred): Size Exclusion Chromatography (SEC)

-

Use a desalting column (e.g., PD-10 or Superdex 75) equilibrated with PBS. The protein (large) elutes first; the fatty acid micelles/monomers (smaller) elute later.

-

-

Method B: Hydrophobic Interaction Chromatography (HIC)

-

Since the protein is now lipidated, it will bind stronger to HIC columns (Phenyl/Butyl Sepharose) than the free fatty acid or unmodified protein. This separates mono-lipidated from multi-lipidated species.

-

Quality Control & Characterization

| Method | Purpose | Expected Result |

| MALDI-TOF MS | Determine Degree of Labeling (DOL) | Mass shift of +338 Da per conjugated HDSA molecule. |

| SDS-PAGE | Assess purity and MW shift | Lipidated proteins often migrate slower (appear larger) or smear slightly due to hydrophobic drag. |

| TNBS Assay | Quantify loss of amines | Reduced absorbance compared to unmodified control (fewer free Lysines). |

| Albumin Binding Shift Assay | Functional Validation | Run SEC with and without HSA. The conjugate should co-elute with HSA (high MW complex) if binding is successful. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Precipitation upon HDSA addition | Local high concentration of lipid; Solvent shock. | Add HDSA slower (syringe pump). Dilute HDSA stock further. Reduce protein concentration. |

| Low Degree of Labeling (DOL) | Hydrolysis outcompeted aminolysis. | Increase pH to 9.0. Increase molar excess (20x - 50x). Ensure DMSO is anhydrous. |

| Protein Activity Loss | Lipidation of active site Lysine. | Perform reaction in presence of substrate (protection). Try N-terminal specific reaction (lower pH ~6.5-7.0, though difficult with anhydrides). |

| Cloudy solution after quenching | Free fatty acid insolubility. | The hydrolyzed HDSA is insoluble at neutral pH. Filter (0.2 |

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on anhydride chemistry and protein modification).

-

Kurtzhals, P., et al. (1995). "Albumin binding of insulins acylated with fatty acids: characterization of the ligand-protein interaction and correlation between binding affinity and timing of the insulin effect in vivo." Biochemical Journal, 312(Pt 3), 725–731. (Foundational paper on fatty acid acylation for half-life extension).

-

Madsen, K., et al. (2007). "Structure-activity relationship of liraglutide: a novel long-acting glucagon-like peptide-1 analog." Journal of Medicinal Chemistry, 50(24), 6126-6132. (Demonstrates clinical success of fatty acid conjugation).

-

D'Hondt, M., et al. (2014). "Related impurities in peptide medicines." Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30. (Discusses analytical challenges of lipidated peptides).

Sources

Application Notes and Protocols for the Formulation of Lubricating Oils with Hexadecylsuccinic Anhydride

Introduction

Hexadecylsuccinic anhydride (HDSA) is a versatile organic molecule that serves as a highly effective multifunctional additive in the formulation of modern lubricating oils. Its unique amphiphilic structure, comprising a long, oil-soluble C16 alkyl chain (hexadecyl group) and a polar, surface-active succinic anhydride head, allows it to impart critical performance enhancements to lubricants. This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of HDSA in lubricating oils, with a focus on its roles as a corrosion inhibitor, demulsifier, and friction modifier. The protocols detailed herein are based on industry-standard testing methodologies to ensure the generation of reliable and reproducible data for lubricant development and quality control.

Chemical Structure and Synthesis of this compound

HDSA is synthesized via an "ene" reaction between 1-hexadecene and maleic anhydride. This reaction is typically carried out at elevated temperatures (150-250°C).[1][2] The resulting molecule possesses a distinct architecture that is central to its functionality in lubricant systems.

-

Lipophilic Tail: The C16 hexadecyl chain provides excellent solubility in nonpolar base oils, such as mineral and synthetic hydrocarbons.

-

Hydrophilic Head: The succinic anhydride group is highly polar and reactive, enabling it to interact strongly with metal surfaces, water, and other polar contaminants within the lubricant.

This dual nature allows HDSA to position itself at oil-water or oil-metal interfaces, modifying the surface properties and protecting the system from degradation.

Caption: Synthesis of this compound (HDSA).

Mechanism of Action and Applications

Corrosion Inhibition

One of the primary functions of HDSA in industrial lubricants, such as hydraulic oils and gear oils, is to prevent the corrosion of ferrous components.[3][4] Corrosion is often initiated by the presence of water and acidic byproducts of oil oxidation. HDSA mitigates corrosion through a film-forming mechanism.[3]

Causality of Action: The polar succinic anhydride head of the HDSA molecule has a strong affinity for metal surfaces. It adsorbs onto the metallic components of machinery, forming a dense, non-polar protective layer with the hexadecyl chains oriented away from the surface. This hydrophobic barrier physically isolates the metal from water and corrosive species, effectively preventing the electrochemical reactions that lead to rust formation.

Caption: Corrosion Inhibition Mechanism of HDSA.

Typical Treat Rates: For effective corrosion inhibition in industrial oils, HDSA is typically added at concentrations ranging from 0.05% to 0.5% by weight . The optimal concentration depends on the base oil type, the severity of the operating environment, and the presence of other additives.

Demulsification (Water Separability)

In many lubricant applications, particularly in hydraulic systems and steam turbines, rapid separation of water is crucial to prevent the formation of stable emulsions. Emulsions can impair lubricity, promote corrosion, and lead to system failure. HDSA and its derivatives can act as effective demulsifiers.

Causality of Action: HDSA's surfactant-like nature allows it to migrate to the oil-water interface. At this interface, it disrupts the naturally occurring surfactants (like oxidation products) that stabilize the emulsion. By promoting the coalescence of small water droplets into larger ones, HDSA accelerates the separation of water from the oil phase under gravity. This ensures that water can be easily drained from the system, maintaining the lubricant's integrity.[5][6]

Typical Treat Rates: As a demulsifier, HDSA is generally used at lower concentrations, typically between 50 and 500 ppm (0.005% to 0.05% by weight) . Higher concentrations can sometimes have the opposite effect and stabilize emulsions, so careful optimization is required.

Friction and Wear Reduction

While not its primary function, the film-forming properties of HDSA can also contribute to reducing friction and wear, particularly under boundary lubrication conditions.

Causality of Action: The adsorbed layer of HDSA on metal surfaces not only protects against corrosion but also acts as a thin, lubricating film. This film can reduce asperity-to-asperity contact between moving surfaces, thereby minimizing friction and preventing adhesive wear.[7][8]

Experimental Protocols

The following are detailed protocols based on ASTM standard test methods for evaluating the performance of lubricants formulated with this compound.

Protocol 1: Evaluation of Rust-Preventing Characteristics

Standard Method: ASTM D665[3][4]

Objective: To assess the ability of a lubricant formulated with HDSA to prevent the rusting of ferrous parts in the presence of water.

Materials and Apparatus:

-

Oil bath capable of maintaining 60 ± 1°C

-

400-mL glass beaker

-

Stirring apparatus with a stirrer speed of 1000 ± 50 rpm

-

Cylindrical steel test specimen (AISI 1018 steel)

-

Polishing materials (e.g., 240-grit aluminum oxide paper)

-

Test oil formulated with a specified concentration of HDSA

-

Distilled water or synthetic seawater (as required by the specification)

Procedure:

-

Specimen Preparation: Polish the steel specimen longitudinally with the abrasive paper until a fresh, uniformly polished surface is obtained. Clean the specimen with a suitable solvent and handle only with forceps thereafter.

-

Apparatus Assembly: Place 300 mL of the test oil into the beaker. Place the beaker in the oil bath maintained at 60°C.

-

Test Initiation: Once the oil reaches 60°C, add 30 mL of distilled water (or synthetic seawater) to the beaker. Immediately immerse the polished steel specimen into the oil-water mixture.

-

Stirring: Start the stirrer and maintain a speed of 1000 ± 50 rpm for the duration of the test.

-

Test Duration: The standard test duration is 4 hours.[3]

-

Evaluation: After 4 hours, stop the stirrer, remove the specimen, and wash it with a solvent to remove the oil. Visually inspect the entire surface of the specimen for any signs of rust.

-

Reporting: The result is reported as "Pass" if no rust is visible, or "Fail" if any rust is observed. The extent of rusting can also be rated according to a predefined scale if required.

Protocol 2: Evaluation of Demulsification Performance

Standard Method: ASTM D1401[9]

Objective: To measure the ability of a lubricant containing HDSA to separate from water.

Materials and Apparatus:

-

Water bath capable of maintaining the test temperature (typically 54°C or 82°C)

-

100-mL graduated cylinder

-

Stirring apparatus with a paddle-shaped stirrer

-

Timer

Procedure:

-

Sample Preparation: Measure 40 mL of the test oil and 40 mL of distilled water into the 100-mL graduated cylinder.

-

Temperature Equilibration: Place the graduated cylinder in the water bath and allow the contents to reach the specified test temperature (e.g., 54°C for oils with viscosity up to 90 cSt at 40°C).

-

Emulsion Formation: Immerse the stirrer into the cylinder and stir the mixture at 1500 ± 15 rpm for 5 minutes to create an emulsion.

-

Separation Phase: After 5 minutes, stop the stirrer and leave the cylinder undisturbed in the water bath.

-

Data Collection: Record the volume of the oil, water, and emulsion layers at 5-minute intervals.

-

Endpoint: Continue recording until the emulsion layer is 3 mL or less, or for a maximum of 60 minutes.

-

Reporting: Report the results as the volume of oil, water, and emulsion (in mL) at the time when separation is deemed complete (≤ 3 mL of emulsion). For example: 40/37/3 (20 min).

Protocol 3: Evaluation of Anti-Wear Properties

Standard Method: ASTM D4172 (Four-Ball Wear Test)[10]

Objective: To evaluate the preliminary anti-wear properties of a lubricant formulated with HDSA.

Materials and Apparatus:

-

Four-Ball Wear Test Machine

-

Steel balls (AISI 52100 steel, 12.7 mm diameter)

-

Microscope for measuring wear scars

-

Test oil formulated with HDSA

Procedure:

-

Apparatus Setup: Secure three steel balls in the ball pot and cover them with the test lubricant.

-

Test Initiation: Place the fourth ball in the chuck of the machine. Apply a specified load (e.g., 15 kgf or 40 kgf) and start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) for a specified duration (e.g., 60 minutes) and temperature (e.g., 75°C).[11]

-

Test Completion: At the end of the test, stop the motor, remove the load, and disassemble the ball pot.

-

Wear Scar Measurement: Clean the three lower balls with a solvent and measure the diameter of the wear scars in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

-

Calculation and Reporting: Calculate the average wear scar diameter for all three balls. A smaller average wear scar diameter indicates better anti-wear performance.[11]

Data Presentation and Interpretation

The performance of HDSA in a lubricant formulation can be quantified and compared using the data obtained from the protocols above.

Table 1: Corrosion Inhibition Performance of a Group II Base Oil with and without HDSA (ASTM D665, Procedure A)

| Formulation | HDSA Concentration (wt%) | Test Result |

| Base Oil | 0 | Fail |

| Formulation A | 0.1 | Pass |

This table illustrates the expected outcome. A "Pass" result for the formulation with HDSA demonstrates its effectiveness as a corrosion inhibitor.

Table 2: Demulsification Performance of HDSA Derivatives in Crude Oil (Bottle Test) [5]

| Demulsifier Concentration (ppm) | Water Content | Temperature (°C) | Demulsification Efficiency (%) |

| 250 | 50% | 60 | 100 |

| 500 | 10% | - | 70 |